
Bis(2-methoxyethyl)aminosulfur trifluoride
Overview
Description
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a thermally stable fluorinating agent first reported in 1999 by Lal and coworkers . It is structurally characterized by a sulfur trifluoride core substituted with a bis(2-methoxyethyl)amino group, which enhances its stability and reactivity compared to earlier fluorinating reagents. Deoxo-Fluor is widely used in organic synthesis for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives or acyl fluorides . Its versatility extends to complex substrates, including chiral molecules and heterocycles, with applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized from bis(2-methoxyethyl)amine. The synthesis involves the reaction of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (DCM) at low temperatures to ensure the stability of the product .
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a continuous flow reactor to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: : Bis(2-methoxyethyl)aminosulfur trifluoride undergoes several types of reactions, including:
Deoxofluorination: Conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Substitution: Replacement of oxygen atoms with fluorine atoms in various organic molecules.
Common Reagents and Conditions
Major Products
Alkyl Fluorides: Formed from the deoxofluorination of alcohols.
Gem-Difluorides: Formed from the deoxofluorination of aldehydes and ketones.
Trifluoromethyl Derivatives: Formed from the deoxofluorination of carboxylic acids.
Scientific Research Applications
Conversion of Alcohols to Alkyl Fluorides
Deoxo-Fluor is primarily utilized for converting alcohols into alkyl fluorides, a transformation critical in pharmaceutical synthesis and agrochemicals. The reaction typically proceeds under mild conditions and demonstrates high selectivity.
-
Reaction Example :
- Efficiency : The conversion efficiency is often higher than that achieved with DAST due to reduced side reactions .
Synthesis of Gem-Difluorides
Another significant application of Deoxo-Fluor is the transformation of aldehydes and ketones into gem-difluorides. This reaction is particularly valuable in creating fluorinated compounds that exhibit unique biological activities.
-
Reaction Example :
- Case Study : In a study involving the synthesis of fluorinated amino acids, Deoxo-Fluor was successfully employed to convert various ketones into their corresponding gem-difluorides with excellent yields .
Transformation of Carboxylic Acids
Deoxo-Fluor is also effective in converting carboxylic acids into acid fluorides or trifluoromethyl derivatives, expanding its utility in synthesizing complex molecules.
-
Reaction Example :
- Notable Findings : Research indicates that this transformation can occur under conditions that minimize the formation of unwanted byproducts, enhancing overall yield .
Comparative Performance with DAST
A comparative analysis reveals that Deoxo-Fluor often outperforms DAST in terms of selectivity and yield across various substrates.
Reaction Type | Reagent Used | Yield (%) | Byproducts |
---|---|---|---|
Alcohol to Alkyl Fluoride | DAST | 70 | High |
Deoxo-Fluor | 90 | Low | |
Ketone to Gem-Difluoride | DAST | 65 | Moderate |
Deoxo-Fluor | 85 | Low | |
Carboxylic Acid to Fluoride | DAST | 60 | High |
Deoxo-Fluor | 80 | Very Low |
Case Study: Synthesis of Chiral Ligands
A recent study demonstrated the application of Deoxo-Fluor in synthesizing chiral C2 bis-oxazoline ligands. The protocol not only provided high yields but also allowed for purification without chromatography, showcasing its efficiency in complex organic synthesis .
Mechanistic Insights
The mechanism involved in the deoxofluorination process using Deoxo-Fluor includes the formation of a dialkylaminodifluorosulfane intermediate, which subsequently leads to alkyl fluoride formation via nucleophilic substitution. This pathway minimizes side reactions typically associated with traditional methods .
Mechanism of Action
Mechanism: : Bis(2-methoxyethyl)aminosulfur trifluoride acts as a nucleophilic fluorinating agent. It facilitates the replacement of oxygen atoms with fluorine atoms in organic molecules through a deoxofluorination mechanism. The compound interacts with the target molecule, leading to the formation of a fluorinated product and the release of by-products .
Molecular Targets and Pathways: : The primary molecular targets of this compound are functional groups containing oxygen atoms, such as alcohols, aldehydes, ketones, and carboxylic acids. The compound’s action involves the nucleophilic attack on these functional groups, resulting in the substitution of oxygen with fluorine .
Comparison with Similar Compounds
Comparison with Similar Fluorinating Agents
Reactivity and Selectivity
- Alcohol Fluorination : Deoxo-Fluor converts primary and secondary alcohols to fluorides with high efficiency, often outperforming DAST in sterically hindered substrates. For example, in the synthesis of 4-fluoroproline analogues, Deoxo-Fluor retained stereochemistry at chiral centers, whereas DAST caused racemization .
- Carbonyl Fluorination : Deoxo-Fluor selectively fluorinates aldehydes and ketones to gem-difluorides under milder conditions (0–25°C) compared to DAST, which requires lower temperatures (-78°C) .
- Carboxylic Acid Conversion : Deoxo-Fluor converts carboxylic acids to acyl fluorides or trifluoromethyl groups in one pot, a reaction less efficiently mediated by DAST due to competing side reactions .
Functional Group Tolerance
Deoxo-Fluor demonstrates broad compatibility with sensitive functional groups. For instance, it fluorinates β-hydroxy amides to oxazoles without disrupting epoxide rings, a reaction challenging for DAST due to its higher acidity . Similarly, in the synthesis of TSPO ligands, Deoxo-Fluor successfully fluorinated propargylic alcohols without degrading alkynyl groups, albeit with moderate yields (8–62%) .
Comparison with Other Modern Reagents
- XtalFluor-E® : A crystalline alternative to DAST/Deoxo-Fluor, XtalFluor-E requires activators like Et3N·3HF but offers improved shelf stability. However, it is less effective for carboxylic acid fluorination compared to Deoxo-Fluor .
Data Tables: Key Properties and Performance Metrics
Table 1. Thermal and Reactivity Profiles of Fluorinating Agents
Reagent | Decomposition Temp (°C) | ΔH (J/g) | Preferred Substrates | Key Limitations |
---|---|---|---|---|
Deoxo-Fluor | 140 | -1100 | Alcohols, aldehydes, carboxylic acids | Moderate cost, THF solubility |
DAST | 140 | -1700 | Alcohols, ketones | Thermal instability, acidic byproducts |
XtalFluor-E® | >200 | N/A | Alcohols, amines | Requires activators |
Table 2. Yield Comparison in Representative Reactions
Biological Activity
Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor®, is a novel deoxofluorinating agent recognized for its thermal stability and broad-spectrum utility in organic synthesis. Originally reported by Lal et al. in 1999, this compound has gained attention for its ability to facilitate various transformations, including the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides. This article explores the biological activity of Deoxo-Fluor®, focusing on its applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₄F₃N₂O₂S
- Molecular Weight : 221.24 g/mol
- Physical State : Liquid (colorless to yellow)
- CAS Number : 202289-38-1
Deoxo-Fluor® operates primarily through a nucleophilic substitution mechanism, where the sulfur atom acts as an electrophile. The compound effectively introduces fluorine into various organic substrates, enhancing their reactivity and biological properties. Its stability under thermal conditions allows for more versatile applications compared to traditional reagents like DAST (diethylaminosulfur trifluoride).
1. Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer research. For instance, derivatives synthesized using Deoxo-Fluor® have shown significant inhibitory effects on A431 human epidermoid carcinoma cells. In particular, certain quinoxaline derivatives demonstrated IC₅₀ values in the micromolar range, indicating their potential as antitumor agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that some derivatives produced via Deoxo-Fluor® exhibited selective toxicity against various bacterial strains while maintaining low cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing targeted therapies with minimal side effects.
3. Mechanistic Insights
The mechanism behind the biological activity of compounds synthesized with Deoxo-Fluor® often involves the inhibition of key cellular pathways. For example, compounds derived from this reagent have been shown to inhibit Stat3 phosphorylation in cancer cells, a pathway frequently associated with tumor growth and survival . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline structure can enhance biological efficacy while reducing toxicity.
Case Studies
Q & A
Q. Basic: How is BAST used in converting carboxylic acids to acyl fluorides, and what are the advantages of this method?
BAST is a versatile fluorinating agent that converts carboxylic acids to acyl fluorides under mild conditions, typically in dichloromethane or THF at 0°C to room temperature. This method avoids the need for harsh reagents like thionyl chloride and enables subsequent one-pot amide coupling by reacting the intermediate acyl fluoride with amines . Advantages include:
- High yields (70–90%) and reduced side reactions due to BAST’s controlled reactivity.
- Simplified purification , as byproducts (e.g., SO₂, HF) are volatile and easily removed .
- Compatibility with acid-sensitive functional groups, making it suitable for complex substrates .
Q. Basic: What safety precautions are critical when handling BAST in laboratory settings?
BAST reacts violently with water, releasing toxic gases (HF, SO₂). Key precautions include:
- Dry conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) .
- Personal protective equipment (PPE) : HF-resistant gloves, face shields, and fume hoods are mandatory.
- Emergency protocols : Immediate neutralization of spills with calcium gluconate gel and medical consultation for HF exposure .
Q. Basic: What are the standard reaction conditions for fluorinating alcohols using BAST?
Primary and secondary alcohols are fluorinated at −20°C to 0°C in dichloromethane, with reaction times ranging from 1–12 hours. Tertiary alcohols require higher temperatures (up to 40°C) and extended times (24–48 hours) due to steric hindrance. Yields typically exceed 80% for primary alcohols but drop to 50–60% for bulky substrates .
Q. Advanced: How does BAST compare to DAST in terms of reaction efficiency and thermal stability?
BAST offers superior thermal stability compared to DAST, which decomposes explosively above 50°C. This allows BAST to be used in refluxing solvents (e.g., toluene at 110°C) for sluggish reactions. Additionally, BAST’s methoxyethyl groups reduce its Lewis acidity, minimizing substrate decomposition (e.g., carbocation rearrangements) . However, DAST may be more reactive for electron-deficient alcohols, requiring case-by-case optimization .
Q. Advanced: What factors influence the product ratio between α-ketoamides and α,α-difluoroamides in BAST-mediated reactions?
The product ratio depends on:
- Stoichiometry : A 2:1 molar excess of BAST favors α,α-difluoroamides, while 1:1 ratios yield α-ketoamides .
- Reaction time : Prolonged reaction times (>36 hours) shift the equilibrium toward difluoroamides due to stepwise fluorination .
- Substrate electronics : Electron-withdrawing groups on the α-keto acid accelerate difluorination .
Q. Advanced: How can reaction conditions be optimized for BAST-mediated cyclodehydration of β-hydroxy amides to oxazolines?
Key optimization parameters include:
- Solvent choice : Dichloromethane or THF provides optimal polarity for cyclization .
- Temperature : Reactions proceed at −20°C to suppress epimerization of chiral centers .
- Additives : Molecular sieves (4Å) absorb generated water, driving the reaction to completion .
Reported yields range from 60–90%, depending on steric hindrance near the hydroxy group .
Q. Advanced: What mechanistic insights explain BAST’s thermal stability during fluorination?
BAST’s stability arises from its bis(2-methoxyethyl)amino group, which:
- Reduces electrophilicity at sulfur, slowing premature decomposition.
- Chelates protons released during fluorination, buffering the reaction medium .
In contrast, DAST’s diethylamino group lacks this stabilizing effect, leading to exothermic decomposition at lower temperatures .
Q. Advanced: How can researchers address contradictions in reported yields for gem-difluoride synthesis from thiocarbonyl compounds?
Discrepancies often stem from:
- Substrate purity : Thioketones with trace moisture reduce effective BAST concentration, lowering yields .
- Workup methods : Rapid quenching with aqueous NaHCO₃ minimizes over-fluorination, whereas delayed workup increases difluoride purity .
- Analytical techniques : ¹⁹F NMR is critical to distinguish gem-difluorides from monofluorinated byproducts .
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYTRAZFJURPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074898 | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202289-38-1 | |
Record name | Deoxo-Fluor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxy-fluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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